molecular formula C10H11Cl3O2 B14745436 2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene CAS No. 6321-95-5

2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene

Cat. No.: B14745436
CAS No.: 6321-95-5
M. Wt: 269.5 g/mol
InChI Key: BTBBLXFCTXJDAC-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms attached to the benzene ring and two ethoxy groups, each containing a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene typically involves the reaction of 2,4-dichlorophenol with 2-chloroethanol in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol is replaced by the ethoxy group. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of a less substituted benzene derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are effective.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include less substituted benzene derivatives.

Scientific Research Applications

2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A precursor in the synthesis of 2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene.

    2-Chloroethanol: Another precursor used in the synthesis.

    2,4-Dichloro-1-ethoxybenzene: A structurally similar compound with one ethoxy group.

Uniqueness

This compound is unique due to the presence of two ethoxy groups, each containing a chlorine atom. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

6321-95-5

Molecular Formula

C10H11Cl3O2

Molecular Weight

269.5 g/mol

IUPAC Name

2,4-dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene

InChI

InChI=1S/C10H11Cl3O2/c11-3-4-14-5-6-15-10-2-1-8(12)7-9(10)13/h1-2,7H,3-6H2

InChI Key

BTBBLXFCTXJDAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCOCCCl

Origin of Product

United States

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